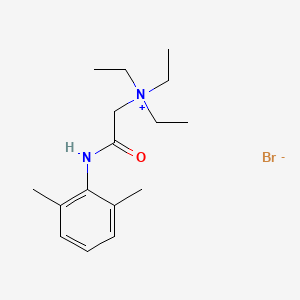

Bromure de lidocaïne N-éthyle

Vue d'ensemble

Description

Lidocaine N-ethyl bromide is an analytical standard used for drug analysis . It is a quaternary derivative of lidocaine . It is not membrane permeable and blocks both fast Na+ dependent action potentials and voltage-dependent, non-inactivating Na+ conductance .

Synthesis Analysis

While specific synthesis details for Lidocaine N-ethyl bromide were not found, a study on the synthesis and analgesic properties of Lidocaine derivatives with substituted Aminobenzothiazoles was identified . This study discusses the synthesis of new aminobenzothiazole analogues by changing the amine moiety of Lidocaine .Molecular Structure Analysis

The empirical formula for Lidocaine N-ethyl bromide is C16H27BrN2O . The molecular weight is 343.30 .Applications De Recherche Scientifique

Recherche pharmacologique

Le bromure de lidocaïne N-éthyle est largement utilisé dans les études pharmacologiques en raison de sa capacité à bloquer les canaux sodiques activés par la tension . Cette propriété en fait un outil précieux pour comprendre les mécanismes de propagation du potentiel d'action dans les neurones et les effets des bloqueurs des canaux sodiques.

Études en neurosciences

En neurosciences, le bromure de QX-314 est utilisé pour étudier l'inhibition sélective des voies de la douleur. Il a été utilisé pour cibler le composé dans les neurones sensoriels nociceptifs par le biais des canaux TRPV1, qui sont essentiels à la détection des stimuli nocifs .

Recherche sur le cancer

Ce composé a été utilisé dans la recherche sur le cancer, en particulier pour étudier les effets de déméthylation sur les cellules cancéreuses du sein. En utilisant le this compound comme étalon, les chercheurs peuvent évaluer l'impact de la déméthylation sur la viabilité et la prolifération cellulaire in vitro .

Analyse des médicaments et criminalistique

En tant qu'étalon analytique, le bromure de QX-314 est utilisé dans l'analyse des médicaments pour calibrer les instruments et valider les méthodes en toxicologie médico-légale. Cela garantit une identification et une quantification précises des substances dans les échantillons biologiques .

Médecine vétérinaire

En médecine vétérinaire, le this compound sert de composé modèle pour étudier l'efficacité et l'innocuité des anesthésiques locaux. Ses effets sur différents modèles animaux contribuent à développer de meilleurs protocoles d'anesthésie pour l'usage vétérinaire .

Développement d'agents anesthésiques

La recherche sur de nouveaux agents anesthésiques implique souvent le bromure de QX-314 en raison de ses propriétés uniques en tant que dérivé quaternaire de la lidocaïne. Il aide à la conception de composés à spécificité améliorée et à effets secondaires réduits pour un usage clinique .

Mécanisme D'action

Target of Action

Lidocaine N-ethyl bromide, also known as QX 314 bromide, primarily targets the sodium ion channels in the neuronal cell membrane . These channels play a crucial role in the generation and conduction of impulses in neurons .

Mode of Action

Lidocaine N-ethyl bromide exerts its anesthetic effect by inhibiting these sodium ion channels . By blocking these channels, it prevents the transient increase in permeability of excitable membranes to sodium ions, which is necessary for the generation and conduction of impulses . QX 314 bromide is a non-membrane-permeable blocker of fast Na±dependent action potentials and voltage-dependent, non-inactivating Na+ conductance .

Biochemical Pathways

The compound’s action on sodium ion channels affects the neuronal signaling pathways . By blocking the sodium ion channels, it inhibits the propagation of action potentials along the neurons . This leads to a decrease in neuronal excitability, thereby producing an anesthetic effect .

Pharmacokinetics

Lidocaine, a related compound, has been found to have significant variability in its pharmacokinetic parameters, with factors such as heart failure status, alpha-1-acid glycoprotein, duration of lidocaine infusion, and body weight identified as covariates . The potential impact of hepatic or renal function biomarkers on these pharmacokinetic parameters calls for further investigation .

Result of Action

The primary result of Lidocaine N-ethyl bromide’s action is the blockade of action potentials in neurons, leading to a decrease in neuronal excitability . This results in an anesthetic effect, preventing the sensation of pain .

Action Environment

The action of Lidocaine N-ethyl bromide can be influenced by various environmental factors. For instance, the compound should be stored under desiccating conditions and at +4°C to maintain its stability . Furthermore, it should be handled with care to avoid ingestion, inhalation, and contact with eyes, skin, or clothing . More research is needed to fully understand how other environmental factors may influence the compound’s action, efficacy, and stability.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

[2-(2,6-dimethylanilino)-2-oxoethyl]-triethylazanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2O.BrH/c1-6-18(7-2,8-3)12-15(19)17-16-13(4)10-9-11-14(16)5;/h9-11H,6-8,12H2,1-5H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLHMKHREUTXMCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](CC)(CC)CC(=O)NC1=C(C=CC=C1C)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001018052 | |

| Record name | Ethanaminium, 2-[(2,6-dimethylphenyl)amino]-N,N,N-triethyl-2-oxo-, bromide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001018052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>51.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID46500460 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

24003-58-5, 21306-56-9 | |

| Record name | QX-314 bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024003585 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanaminium, 2-[(2,6-dimethylphenyl)amino]-N,N,N-triethyl-2-oxo-, bromide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001018052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lidocaine N-ethyl bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | QX-314 BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3OYF1S84EN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

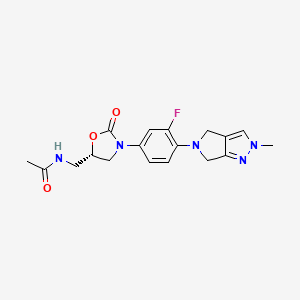

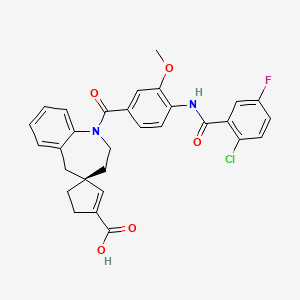

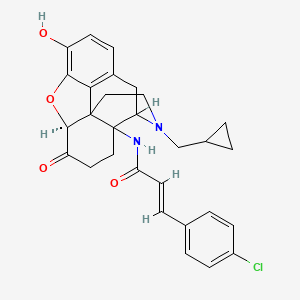

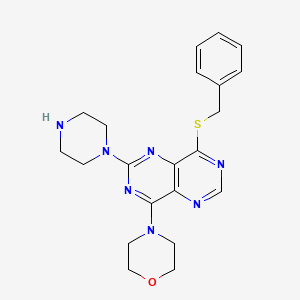

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-4-amino-2-[[(2S)-2-[[1-[(2,6-dichlorophenyl)methyl]-3-(pyrrolidin-1-ylmethyl)indol-6-yl]carbamoylamino]-3-(3,4-difluorophenyl)propanoyl]amino]-N-(phenylmethyl)butanamide](/img/structure/B1680340.png)

![(2S,4R)-1-acetyl-N-(1-(benzo[d]thiazol-2-yl)-5-guanidino-1-oxopentan-2-yl)-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B1680341.png)

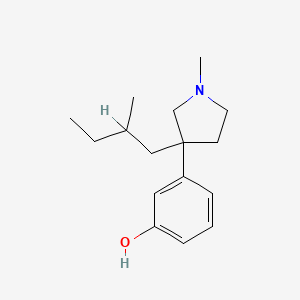

![3-[(1R,2R)-2-(1-methylpyrrolidin-1-ium-1-yl)cyclohexyl]phenol bromide](/img/structure/B1680345.png)

![N~2~-Acetyl-N-{(1r)-1-[(S)-[(2s)-3-{[(2s)-1-Amino-1-Oxopropan-2-Yl]amino}-2-Methyl-3-Oxopropyl](Hydroxy)phosphoryl]-2-Phenylethyl}-L-Alpha-Asparagine](/img/structure/B1680349.png)

![Tert-butyl 12-ethynyl-8-methyl-9-oxo-2,4,8-triazatricyclo[8.4.0.0^{2,6}]tetradeca-1(14),3,5,10,12-pentaene-5-carboxylate](/img/structure/B1680352.png)

![(1R,4S,6R)-N-[(2R)-1-[4-(tert-butylcarbamoyl)-4-cyclohexylpiperidin-1-yl]-3-(4-fluorophenyl)-1-oxopropan-2-yl]-7-methyl-7-azabicyclo[2.2.2]octane-6-carboxamide](/img/structure/B1680353.png)